

# synthesis of 4-Bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

Cat. No.: B1283328

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## Synthesis of 4-Bromo-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **4-bromo-3-hydroxybenzaldehyde** from 3-hydroxybenzaldehyde. The document details the synthetic protocol, discusses the critical aspects of regioselectivity, and presents key data in a structured format for ease of reference. This guide is intended to be a valuable resource for professionals engaged in organic synthesis and drug development.

## Introduction and Reaction Overview

The synthesis of **4-bromo-3-hydroxybenzaldehyde** is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 3-hydroxybenzaldehyde, possesses two directing groups: a hydroxyl group (-OH) and a formyl (aldehyde) group (-CHO). The hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director. The interplay of these electronic effects makes the regioselectivity of the bromination reaction highly dependent on the chosen reaction conditions.

While bromination of 3-hydroxybenzaldehyde can potentially yield a mixture of isomers, specific reaction conditions can favor the formation of the desired **4-bromo-3-hydroxybenzaldehyde**

product. This guide focuses on a direct bromination method that has been reported to yield the target compound.

## Synthetic Pathway and Regioselectivity

The primary synthetic route to **4-bromo-3-hydroxybenzaldehyde** is the direct bromination of 3-hydroxybenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution mechanism where bromine is the electrophile.

## Directing Effects of Substituents

The regiochemical outcome of the bromination is dictated by the directing effects of the hydroxyl and formyl groups on the aromatic ring. The hydroxyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The formyl group, being a deactivating group, directs incoming electrophiles to the meta position (position 5). The powerful activating and directing effect of the hydroxyl group typically dominates the reaction.

Interestingly, the choice of solvent and catalyst can significantly influence the isomer distribution. For instance, conducting the bromination in acetic acid has been reported to favor the formation of 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, with no detection of the 4-bromo isomer.<sup>[1]</sup> In contrast, the use of a less polar solvent like dichloromethane appears to favor the formation of **4-bromo-3-hydroxybenzaldehyde**.<sup>[2]</sup> This highlights the critical role of the reaction medium in controlling the regioselectivity of this transformation.

## Experimental Protocol

The following protocol for the synthesis of **4-bromo-3-hydroxybenzaldehyde** is based on a direct bromination method.<sup>[2]</sup>

Reagents and Materials:

- 3-hydroxybenzaldehyde
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Liquid Bromine ( $\text{Br}_2$ )

- Toluene
- Aqueous sodium hydroxide solution (for pH adjustment)
- Water (H<sub>2</sub>O)
- Nitrogen or Argon gas

**Equipment:**

- Reaction vessel (e.g., three-necked round-bottom flask)
- Stirring apparatus (e.g., magnetic stirrer)
- Dropping funnel
- Cooling bath (e.g., ice-water bath)
- Apparatus for filtration
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a clean reaction vessel, combine 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane.
- Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen) by evacuating and backfilling three times.
- Cooling: While stirring, cool the mixture to below 0 °C using a cooling bath.
- Addition of Bromine: Add 35.4 g of liquid bromine dropwise to the cooled solution.
- Quenching and Neutralization: Upon completion of the reaction, add 250 ml of water. Adjust the pH to neutral with a liquid alkali solution (e.g., sodium hydroxide).

- Isolation of Crude Product: Cool the mixture and filter to collect the crude product.
- Purification:
  - Dissolve the wet product in 354 ml of toluene.
  - Transfer the solution to a separatory funnel and remove the aqueous layer.
  - Heat the organic phase to reflux.
  - Filter the hot solution to remove any insoluble impurities.
  - Allow the filtrate to cool, inducing crystallization of the product.
  - Collect the crystals by filtration and dry to obtain **4-bromo-3-hydroxybenzaldehyde**.

Yield: The reported yield for this procedure is 35.5 g.

## Data Presentation

The following table summarizes the key quantitative data for **4-bromo-3-hydroxybenzaldehyde**.

Parameter	Value	Reference
Compound Name	4-Bromo-3-hydroxybenzaldehyde	
CAS Number	20035-32-9	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	201.02 g/mol	<a href="#">[2]</a> <a href="#">[6]</a>
Appearance	White to pale yellow solid	
Melting Point	131.5 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	265.0 ± 25.0 °C (Predicted)	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Density	1.737 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a> <a href="#">[6]</a>
<sup>1</sup> H NMR	Specific experimental data for this isomer is not readily available in the searched literature. Expected signals would include a singlet for the aldehyde proton (~9.8 ppm), a singlet for the hydroxyl proton, and three aromatic protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.	
<sup>13</sup> C NMR	Specific experimental data for this isomer is not readily available in the searched literature. Expected signals would include a peak for the aldehyde carbon (~190-195 ppm) and six distinct aromatic carbon signals.	
IR Spectroscopy	Specific experimental data for this isomer is not readily	

available in the searched literature. Expected characteristic absorption bands would include a broad O-H stretch (~3200-3400 cm<sup>-1</sup>), a C=O stretch for the aldehyde (~1670-1700 cm<sup>-1</sup>), and C-H and C=C stretches for the aromatic ring.

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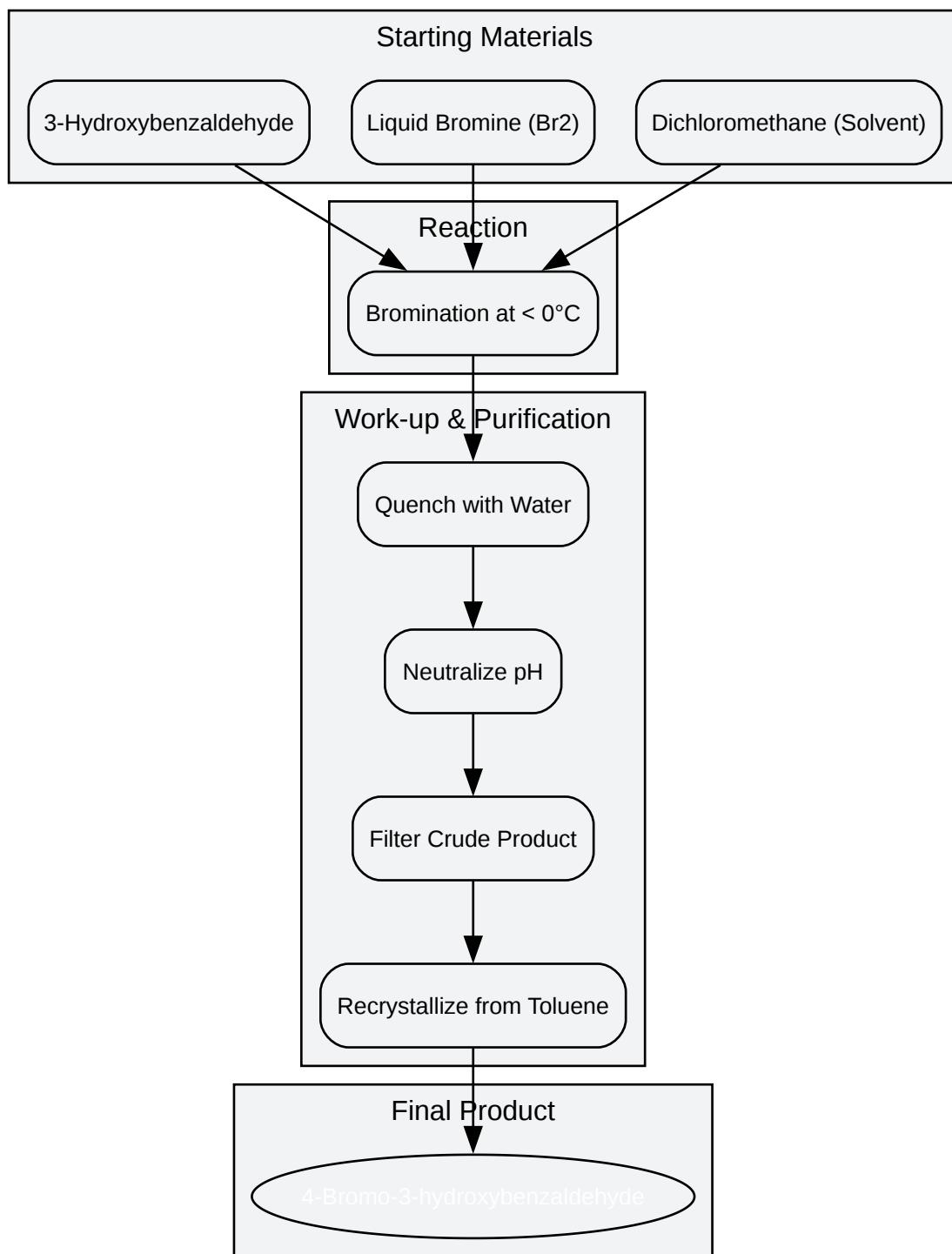
#### Mass Spectrometry

Specific experimental data for this isomer is not readily available in the searched literature. The mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br).

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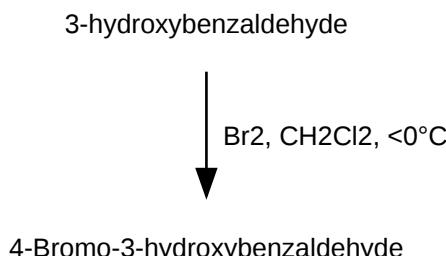
## Visualizations

## Synthesis Workflow

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Caption: A workflow diagram illustrating the key stages in the synthesis of **4-Bromo-3-hydroxybenzaldehyde**.

## Chemical Reaction Pathway



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Caption: The chemical transformation from 3-hydroxybenzaldehyde to **4-Bromo-3-hydroxybenzaldehyde**.

## Conclusion

The synthesis of **4-bromo-3-hydroxybenzaldehyde** from 3-hydroxybenzaldehyde is a feasible process, with the regiochemical outcome being highly sensitive to the reaction conditions. The use of dichloromethane as a solvent in a direct bromination reaction appears to favor the formation of the desired 4-bromo isomer. For researchers and drug development professionals, careful control over the experimental parameters is paramount to achieving the desired product with good yield and purity. Further investigation into the spectroscopic characterization of this specific isomer would be beneficial to the scientific community.

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